molecular formula C12H18O6 B157822 Triethylene glycol diacrylate CAS No. 1680-21-3

Triethylene glycol diacrylate

Cat. No.: B157822
CAS No.: 1680-21-3
M. Wt: 258.27 g/mol
InChI Key: INQDDHNZXOAFFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethylene glycol diacrylate (TEGDA) is a bifunctional acrylate monomer valued in research for its high reactivity and utility in forming highly cross-linked polymer networks. Its primary application is in the development of UV-curable systems, where it acts as a key component to enhance the cross-linking density, mechanical strength, and durability of coatings, inks, and adhesives . Furthermore, TEGDA is a crucial building block in advanced materials science, particularly in the synthesis of polyethylene glycol (PEG)-based hydrogels for biomedical research, including investigations into controlled drug delivery systems . The compound's low viscosity and efficient cross-linking ability also make it a subject of interest in the formulation of resins for 3D printing and electronic encapsulation materials . The molecular mechanism of action involves free-radical polymerization, where the two terminal acrylate groups readily participate in chain propagation, leading to the formation of a robust three-dimensional network structure that defines the physical properties of the final product . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O6/c1-3-11(13)17-9-7-15-5-6-16-8-10-18-12(14)4-2/h3-4H,1-2,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQDDHNZXOAFFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCOCCOCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25101-30-8
Record name 2-Propenoic acid, 1,1′-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25101-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0051780
Record name Triethylene glycol diacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0051780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Amber liquid; [AIHA]
Record name Triethylene glycol diacrylate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8399
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00289 [mmHg]
Record name Triethylene glycol diacrylate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8399
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1680-21-3
Record name Light Acrylate 3EG-A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1680-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triethylene glycol diacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001680213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Triethylene glycol diacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0051780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-ethanediylbis(oxy-2,1-ethanediyl) diacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.322
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIETHYLENE GLYCOL DIACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A0FXS2UOZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Catalysts and Reaction Conditions

Common catalysts include tosic acid , sulfuric acid , and phosphoric acid , each influencing reaction kinetics and product quality. For instance, a vacuum-assisted method using phosphoric acid (0.5–1.5% w/w) at 80–110°C achieves 85–90% conversion within 4–6 hours. Comparatively, tosic acid (1–2% w/w) in toluene solvent at 70–90°C reduces side reactions, yielding TEGDA with color indices below 50 APHA. Sulfuric acid, while cost-effective, often necessitates post-reaction neutralization due to residual acidity.

Solvent Systems

Non-polar solvents like toluene and hexane are preferred for azeotropic water removal, preventing hydrolysis of the acrylate ester. Patent CN101462954B highlights toluene’s efficacy in maintaining reaction homogeneity, with a solvent-to-reactant ratio of 1:1 (w/w) optimizing reflux efficiency. Hexane, though less polar, minimizes acrylic acid dimerization but requires higher temperatures (100–115°C) for comparable yields.

Inhibitors and Stabilizers

Free-radical inhibitors are critical to prevent premature polymerization. Methylethylhydroquinone (MEHQ) (100–500 ppm) and hydroquinone (50–300 ppm) are widely employed, with synergistic combinations (e.g., MEHQ + thiodiphenylamine) enhancing thermal stability during distillation. Copper sulfate (300–800 ppm) further suppresses oxidative side reactions, particularly in oxygen-rich environments.

Vacuum-Assisted Synthesis

Vacuum distillation (0.04–0.08 MPa) accelerates water removal, shifting equilibrium toward ester formation. This method, detailed in patent CN102146033A, reduces reaction times by 30–40% compared to atmospheric pressure. Key parameters include:

ParameterOptimal RangeImpact on Yield
Temperature80–110°CMaximizes kinetics without degrading acrylic acid
Vacuum Pressure-0.06 to -0.08 MPaEnhances water removal, reduces side products
Catalyst Loading1–2% w/wBalances activity and post-reaction cleanup

This approach achieves acid values below 5 mg KOH/g post-reaction, indicating near-complete esterification.

Purification Techniques

Post-synthesis purification ensures removal of unreacted monomers, catalysts, and solvents.

Washing and Neutralization

Reaction mixtures are washed with 10% sodium carbonate and 20% sodium chloride solutions to neutralize residual acid and solubilize ionic byproducts. Three sequential washes typically reduce catalyst residues to <50 ppm.

Solvent Removal and Decolorization

Distillation under high vacuum (>-0.09 MPa) at 70–90°C isolates TEGDA from toluene or hexane. Activated carbon (50–500 ppm) is added during distillation to adsorb colored impurities, yielding products with APHA color indices <30.

Comparative Analysis of Industrial vs. Laboratory Methods

AspectIndustrial MethodLaboratory Method
Scale500–1000 L reactors1–5 L glassware
CatalystTosic acid (bulk, low cost)Phosphoric acid (high purity)
Reaction Time4–6 hours6–8 hours
Yield85–92%75–85%
Purity>98% (GC)95–97% (GC)

Industrial processes prioritize throughput and cost-efficiency, often sacrificing minor purity gains for shorter cycle times. Laboratory protocols emphasize precision, with smaller batches allowing finer control over stoichiometry and inhibitor ratios .

Scientific Research Applications

Chemical Properties and Mechanism of Action

TEGDA is a difunctional acrylate monomer with the molecular formula C12H18O6. It features two acrylate groups that enable it to participate in free radical polymerization, forming cross-linked polymer networks. This process is crucial for creating hydrogels and other polymeric materials with desirable mechanical and chemical properties.

Key Properties:

  • Molecular Weight: 258.3 g/mol
  • Boiling Point: 266°C
  • Viscosity: Low viscosity, facilitating easy mixing with other substances
  • Reactivity: High chemical inertness allows stable reactions during polymerization .

Scientific Research Applications

TEGDA has a broad range of applications in scientific research, particularly in chemistry and biology.

Polymer Chemistry

TEGDA is primarily used as a cross-linking agent in the synthesis of various polymeric materials, including:

  • Hydrogels for drug delivery systems
  • Coatings for enhanced durability and resistance
  • Resins for various industrial applications

Table 1: Comparison of TEGDA with Similar Compounds

CompoundFunctionalityUnique Features
This compound (TEGDA)Cross-linking agentBalances hydrophilicity and reactivity
Ethylene Glycol DiacrylateCross-linking agentFewer ethylene glycol units, differing properties
Polypropylene Glycol DiacrylateCross-linking agentAffects flexibility and hydrophobicity
Triethylene Glycol DimethacrylateCross-linking agentInfluences polymerization kinetics

Biomedical Applications

In biomedical research, TEGDA is employed for developing biomaterials used in:

  • Tissue Engineering: Creating scaffolds that mimic natural tissues.
  • Drug Delivery Systems: Formulating hydrogels that can encapsulate and release therapeutic agents effectively.
  • Medical Devices: Utilized in wound dressings and contact lenses due to its biocompatibility .

Industrial Applications

TEGDA finds extensive use in various industrial sectors due to its favorable properties.

UV-Curable Coatings

TEGDA is a key ingredient in UV-curable coatings, which are used for:

  • Protective finishes on wood and metal surfaces
  • Automotive coatings that require durability and resistance to environmental factors

Adhesives

The compound serves as a critical component in producing adhesives that require rapid curing times and strong bonding capabilities.

Photopolymer Printing Plates

In the printing industry, TEGDA is utilized to create photopolymer plates that offer high resolution and durability .

Case Studies

Case Study 1: Hydrogels for Drug Delivery
Research has demonstrated the effectiveness of TEGDA-based hydrogels in drug delivery systems. A study highlighted the development of a pH-responsive hydrogel that could release drugs at specific pH levels, enhancing therapeutic efficacy while minimizing side effects .

Case Study 2: Dental Materials
TEGDA has been successfully integrated into dental restorative materials. Its ability to form stable polymer networks contributes to the longevity and performance of dental composites under oral conditions .

Safety and Toxicological Considerations

While TEGDA has numerous beneficial applications, safety considerations must be addressed:

  • It is classified as an irritant and potential skin sensitizer.
  • Proper handling procedures should be followed, including the use of gloves and goggles during application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The performance of TEGDA is best understood in the context of structurally analogous diacrylates and dimethacrylates. Below is a detailed comparison:

Structural and Functional Differences

Compound Molecular Weight (g/mol) Backbone Structure Key Properties Applications
Triethylene glycol diacrylate (TEGDA) ~286.3 Triethylene glycol + acrylate termini Moderate hydrophilicity, UV-curability, and mechanical stability 3D printing, hydrogels, polymer grafting
Diethylene glycol diacrylate (DEGDA) ~214.2 Diethylene glycol + acrylate termini Lower molecular weight, faster polymerization kinetics Coatings, adhesives
Tetraethylene glycol diacrylate (TetEGDA) ~330.3 Tetraethylene glycol + acrylate termini Increased hydrophilicity and chain flexibility Drug delivery systems, hydrogels
Neopentyl glycol diacrylate (NPGDA) ~212.2 Branched neopentyl glycol backbone High rigidity, chemical resistance UV-curable inks, coatings
Triethylene glycol dimethacrylate (TEGDMA) ~286.3 Triethylene glycol + methacrylate termini Slower polymerization rate, lower shrinkage stress Dental composites, sealants

Performance in Polymer Networks

  • Hydrophilicity : TEGDA’s ethylene glycol units provide balanced hydrophilicity, making it superior to NPGDA (hydrophobic) but less hydrophilic than TetEGDA .
  • Mechanical Properties : NPGDA’s branched structure yields higher rigidity, while TEGDA offers better flexibility for applications requiring dynamic stress absorption .
  • Reactivity : Methacrylate derivatives like TEGDMA exhibit slower radical polymerization compared to acrylates like TEGDA due to steric hindrance .

Toxicity and Handling

  • TEGDA : Classified with an interim health exposure limit of 10 mg/m³ .
  • DEGDA: Limited toxicity data available, but acrylates generally require handling with PPE to prevent irritation .
  • NPGDA : Lower volatility reduces inhalation risks compared to smaller diacrylates like DEGDA .

Research Findings and Industrial Relevance

  • 3D Printing : TEGDA-based resins achieve higher stiffness (Young’s modulus >1 GPa) compared to gelatin methacrylate systems, enabling robust biomedical scaffolds .
  • Drug Delivery : TEGDA-crosslinked hydrogels show tunable swelling ratios (50–200%) depending on the ethylene glycol chain length, critical for controlled release .
  • Environmental Impact : Ethylene glycol-based diacrylates like TEGDA are less persistent than aromatic analogs but require controlled disposal due to aquatic toxicity risks .

Biological Activity

Triethylene glycol diacrylate (TEGDA) is a versatile compound widely used in various applications, particularly in the fields of dentistry and polymer chemistry. Its biological activity has garnered attention due to its implications in cellular responses, toxicity, and potential therapeutic applications. This article delves into the biological activity of TEGDA, highlighting key research findings, mechanisms of action, and relevant case studies.

TEGDA is a difunctional acrylate monomer with the molecular formula C14H22O6C_{14}H_{22}O_6 and a molecular weight of 258.3 g/mol. It is primarily utilized as a cross-linking agent in polymer synthesis, particularly in dental materials, coatings, and adhesives. Its ability to form stable polymer networks makes it valuable in restorative dentistry, although concerns regarding its biological effects have been raised.

Cytotoxicity and Cellular Effects

Research indicates that TEGDA exhibits significant cytotoxic effects on various cell types:

  • Cytotoxicity in Dental Pulp Cells : A study demonstrated that TEGDA inhibited cellular growth and induced cell cycle deregulation in dental pulp cells. High concentrations (2.5 mmol/L) led to both necrotic and apoptotic cell death, with alterations in gene expression associated with cell cycle regulation (cdc2, cyclin B1) and inflammation (COX-2) .
  • Effects on Macrophages : TEGDA has been shown to induce cytotoxicity, apoptosis, and genotoxicity in macrophages. The study highlighted that exposure to TEGDA resulted in increased reactive oxygen species (ROS) generation and affected caspase activity, indicating a potential mechanism for its toxic effects .

The biological activity of TEGDA can be attributed to several mechanisms:

  • Inhibition of Matrix Metalloproteinases (MMPs) : TEGDA derivatives have been identified as inhibitors of MMPs, which play a crucial role in cancer metastasis and angiogenesis. Specifically, triethylene glycol dimethacrylate (TD-10) was found to disrupt the secondary structure of vascular endothelial growth factor A (VEGFA), leading to decreased expression of MMPs and VEGF, thereby exhibiting anti-metastatic properties .
  • Promotion of Cariogenic Bacteria : Interestingly, degradation products of TEGDA have been linked to the promotion of Streptococcus mutans, a bacterium associated with dental caries. Research showed that triethylene glycol (TEG), derived from TEGDA degradation, upregulated virulence-associated genes in S. mutans, enhancing its pathogenicity through increased enzyme activity related to biofilm formation .

Case Studies

  • Cytokine Profile Analysis : A study examining the cytokine profile in human peripheral blood mononuclear cells exposed to TEGDA found significant changes at concentrations of 500 μM and 1000 μM. This study utilized Bio-Plex Pro™ assays to analyze cytokine levels post-exposure .
  • Protective Effects Against Cytotoxicity : Research investigated the protective effects of Rutin against TEGDA-induced cytotoxicity in macrophages. Rutin demonstrated potential antioxidant properties that mitigated the toxic effects induced by TEGDA exposure .

Summary Table of Biological Activities

Biological ActivityEffectReference
CytotoxicityInduces necrosis/apoptosis in dental pulp cells
MMP InhibitionAnti-metastatic properties through inhibition of MMPs
Promotion of BacteriaEnhances pathogenicity of S. mutans
Cytokine AlterationChanges in cytokine profiles upon exposure
Protective EffectsRutin mitigates TEGDA-induced toxicity

Q & A

Q. What are the standard methods for synthesizing and characterizing TEGDA in academic research?

TEGDA is synthesized via esterification of triethylene glycol with acrylic acid, typically using acid catalysts (e.g., sulfuric acid) under controlled temperature (60–80°C) to prevent premature polymerization. Characterization involves:

  • Nuclear Magnetic Resonance (NMR) to confirm molecular structure and purity .
  • Gas Chromatography (GC) to quantify residual monomers and stabilizers (e.g., MEHQ) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) to identify acrylate functional groups (C=O stretch at ~1720 cm⁻¹, C=C at ~1630 cm⁻¹) .
  • Molecular weight determination via Gel Permeation Chromatography (GPC) for oligomer detection .

Q. How does TEGDA function as a crosslinker in acrylate-based polymers?

TEGDA introduces two reactive acrylate groups per molecule, enabling covalent bonding between polymer chains during radical polymerization. At 5% w/w concentration, it enhances elasticity (storage modulus increase by ~30%) and thermal stability (decomposition temperature elevated by ~20°C) in pressure-sensitive adhesives . Optimal crosslinking density is achieved by balancing UV initiator concentration (e.g., 2–3% Irgacure 2959) and curing time .

Q. What analytical techniques are critical for evaluating TEGDA’s impact on polymer properties?

  • Thermogravimetric Analysis (TGA) to assess thermal stability (e.g., 5% TEGDA increases residual mass by 15% at 400°C) .
  • Dynamic Mechanical Analysis (DMA) to measure viscoelastic properties (e.g., glass transition temperature shifts) .
  • Swelling Studies in solvents (e.g., water, ethanol) to determine crosslinking efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported TEGDA crosslinking efficiency across studies?

Discrepancies often arise from variations in:

  • Monomer purity : Residual inhibitors (e.g., MEHQ) or moisture reduce reactivity. Use GC or HPLC to verify purity .
  • Curing conditions : Oxygen inhibition in UV curing lowers conversion rates. Inert atmospheres (N₂) or higher light intensity mitigate this .
  • Polymer matrix compatibility : Hydrophobic matrices may limit TEGDA dispersion. Pre-polymerization mixing protocols (e.g., sonication) improve homogeneity .

Q. What methodologies optimize TEGDA-based hydrogels for controlled drug delivery?

  • PEGDA-TEGDA copolymerization : Blend TEGDA with poly(ethylene glycol) diacrylate (Mn 575) to tailor mesh size and diffusion rates. A 1:3 PEGDA:TEGDA ratio achieves sustained release (80% payload release over 72 hours) .
  • Photoinitiator selection : Water-soluble initiators (e.g., lithium phenyl-2,4,6-trimethylbenzoylphosphinate) enable cytocompatible gelation .
  • In vitro testing : Use Franz diffusion cells to model drug release kinetics .

Q. How does TEGDA perform in additive manufacturing (e.g., stereolithography) compared to other acrylates?

TEGDA’s low viscosity (η ~50 mPa·s at 25°C) and rapid photocuring kinetics make it suitable for high-resolution 3D printing. Key parameters:

  • Wavelength selectivity : Dual-wavelength systems (365 nm for initiation, 455 nm for inhibition) reduce layer shrinkage (<2%) .
  • Mechanical properties : TEGDA formulations exhibit tensile strength ~25 MPa, outperforming tetraethylene glycol diacrylate (TetEGDA) in load-bearing applications .

Q. What computational approaches model TEGDA’s polymerization behavior?

Reactive force fields (ReaxFF) simulate crosslinking dynamics, predicting gelation thresholds and network topology. Parameters include:

  • Bond dissociation energies : Acrylate C=C bonds (~350 kJ/mol) .
  • Monomer diffusion coefficients : Calculated via molecular dynamics (MD) under thermal gradients .

Key Considerations for Experimental Design

  • Toxicity : While TEGDA enhances material performance, its residual monomers may exhibit cytotoxicity (IC₅₀ ~50 µM in fibroblasts). Include post-curing extraction steps (e.g., Soxhlet in ethanol) .
  • Environmental Impact : Assess biodegradability via OECD 301F tests; TEGDA’s half-life in aquatic systems exceeds 60 days, necessitating waste treatment protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triethylene glycol diacrylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Triethylene glycol diacrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.